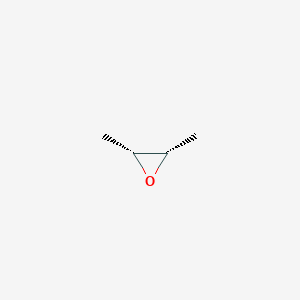

cis-2,3-Epoxybutane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2,3-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXKWPLDPFFDJP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026530 | |

| Record name | cis-2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-33-4 | |

| Record name | cis-2,3-Epoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-epoxy-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,3-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2,3-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of cis-2,3-Epoxybutane from cis-2-Butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-2,3-epoxybutane, a valuable chiral building block, from the starting material cis-2-butene. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data to support researchers in the successful execution and characterization of this stereospecific transformation.

Introduction

The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing access to highly reactive and synthetically versatile epoxide functional groups. The synthesis of this compound from cis-2-butene is a classic example of a stereospecific reaction, where the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. This particular epoxide is a meso compound, possessing a plane of symmetry, which makes it an interesting target for further stereoselective transformations. The most common and efficient method for this conversion is the Prilezhaev reaction, which employs a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.

Reaction Mechanism: Stereospecific Syn-Addition

The epoxidation of cis-2-butene with m-CPBA proceeds through a concerted, stereospecific syn-addition mechanism. This means that the new carbon-oxygen bonds are formed on the same face of the alkene double bond simultaneously, without the formation of any charged intermediates. This concerted pathway ensures that the cis-stereochemistry of the starting 2-butene is retained in the final product, yielding this compound.

The generally accepted "butterfly mechanism" illustrates the transition state where the peroxy acid delivers an oxygen atom to the alkene. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Concurrently, a series of bond formations and breakages occur, leading to the formation of the epoxide and the carboxylic acid byproduct, meta-chlorobenzoic acid.

An In-depth Technical Guide to the Stereochemistry of cis-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of cis-2,3-epoxybutane. It delves into the unique structural features of this molecule, its synthesis, and its characterization using spectroscopic methods. This document is intended to serve as a detailed resource for researchers and professionals in the fields of chemistry and drug development, offering both theoretical understanding and practical experimental details.

Introduction to the Stereochemistry of 2,3-Epoxybutane

2,3-Epoxybutane, also known as 2,3-dimethyloxirane, is a simple epoxide that serves as an excellent model for understanding fundamental concepts in stereochemistry. It exists as three stereoisomers: a pair of enantiomers (trans-2,3-epoxybutane) and a meso compound (this compound). This guide focuses specifically on the stereochemical properties of the cis isomer.

This compound is a fascinating molecule because it contains two chiral centers (at carbons 2 and 3), yet the molecule as a whole is achiral. This is due to the presence of an internal plane of symmetry that bisects the molecule, making it a meso compound.[1][2] Consequently, this compound is optically inactive, meaning it does not rotate the plane of polarized light.[2] The stereochemical descriptors for the two chiral centers are (2R, 3S).

Molecular Structure and Symmetry

The key to understanding the achiral nature of this compound lies in its molecular symmetry. The cis configuration places the two methyl groups on the same side of the oxirane ring. This arrangement results in a Cs symmetry point group, with the plane of symmetry passing through the oxygen atom and bisecting the C2-C3 bond.

This internal plane of symmetry means that the molecule is superimposable on its mirror image, the defining characteristic of an achiral compound.

Logical Relationship of 2,3-Epoxybutane Stereoisomers

Caption: Relationship between the stereoisomers of 2,3-epoxybutane.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [1][3] |

| Molecular Weight | 72.11 g/mol | [1][3] |

| CAS Number | 1758-33-4 | [1] |

| Boiling Point | 60-61 °C | |

| Melting Point | -84 to -83 °C | |

| Density | 0.826 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.383 | |

| Specific Rotation ([α]²⁰/D) | 0° (optically inactive) | [2] |

| Dipole Moment | 2.03 D | |

| C2-C3 Bond Length | ~1.47 Å (calculated) | |

| C-O Bond Length | ~1.44 Å (calculated) | |

| C-C-O Bond Angle | ~60° (within the ring) | |

| Dihedral Angle (H₃C-C₂-C₃-CH₃) | ~0° |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the stereospecific epoxidation of cis-2-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] The syn-addition of the oxygen atom to the double bond ensures that the stereochemistry of the starting alkene is retained in the epoxide product.[4]

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-butene in a suitable solvent, such as dichloromethane (CH₂Cl₂). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath to 0 °C.

-

Addition of m-CPBA: Dissolve m-CPBA (1.1 equivalents) in dichloromethane and add it dropwise to the stirred solution of cis-2-butene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

-

Workup: Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by distillation to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming its stereochemistry.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Spectral Interpretation:

-

Methine Protons (H-C₂ and H-C₃): Due to the symmetry of the molecule, the two methine protons are chemically and magnetically equivalent. They will appear as a single signal, typically a quartet, in the region of δ 2.5-3.0 ppm. The coupling to the adjacent methyl protons results in the quartet splitting pattern.

-

Methyl Protons (-CH₃): The two methyl groups are also equivalent and will give rise to a single signal, a doublet, in the region of δ 1.2-1.5 ppm. The coupling to the adjacent methine proton causes the doublet splitting.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 75 MHz or higher field NMR spectrometer. Typical acquisition parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512 or more) to achieve a good signal-to-noise ratio.

-

Spectral Interpretation:

-

Oxirane Carbons (C₂ and C₃): The two equivalent carbons of the epoxide ring will appear as a single signal in the region of δ 50-60 ppm.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will give rise to a single signal in the upfield region, typically around δ 15-20 ppm.

-

Conclusion

The stereochemistry of this compound provides a classic example of a meso compound. Its achiral nature, despite the presence of two stereocenters, is a direct consequence of its internal plane of symmetry. The stereospecific synthesis from cis-2-butene and its unambiguous characterization by NMR spectroscopy underscore the principles of stereochemistry in organic reactions and structural analysis. This guide provides the necessary theoretical background and practical protocols for researchers and professionals working with this and similar chiral molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-2,3-epoxybutane, a vital cyclic ether in various chemical syntheses. The information is presented to be a valuable resource for professionals in research, science, and drug development, with a focus on quantitative data, experimental context, and reaction mechanisms.

Physical Properties

This compound is a colorless liquid with a distinctive odor.[1] Its key physical and chemical identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₄H₈O[1][2][3] |

| Molecular Weight | 72.11 g/mol [2][3] |

| CAS Number | 1758-33-4[2][4] |

| Appearance | Clear, colorless liquid[1][5][6] |

| Melting Point | -84 to -83 °C[7] |

| Boiling Point | 60-61 °C at 760 mmHg[7][8] |

| Density | 0.826 g/mL at 25 °C[7] |

| Refractive Index | n20/D 1.383[7] |

| Flash Point | -21.67 °C (-7 °F)[8] |

| Solubility | Soluble in organic solvents; limited solubility in water.[1][9] |

| InChI Key | PQXKWPLDPFFDJP-ZXZARUISSA-N[3][7] |

| SMILES | C[C@@H]1O[C@@H]1C[10] |

Chemical Properties and Reactivity

The defining chemical feature of this compound is its three-membered epoxide ring. This ring possesses significant angle strain, making the compound highly reactive, particularly towards nucleophiles.[1] This reactivity is the foundation of its utility in organic synthesis.

2.1. Ring-Opening Reactions

The primary mode of reaction for epoxides is ring-opening, which can be catalyzed by either acids or bases. These reactions are highly stereospecific.

2.1.1. Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group and activating the ring for nucleophilic attack. The nucleophile then attacks one of the two electrophilic carbon atoms. For a symmetrical epoxide like this compound, the attack can occur at either carbon, leading to a racemic mixture of enantiomeric products. The key stereochemical outcome is an anti-addition, resulting in the formation of a trans-diol upon hydrolysis.

Caption: Acid-catalyzed hydrolysis of this compound.

2.1.2. Base-Catalyzed Ring-Opening

In the presence of a strong base (and nucleophile), such as a hydroxide ion, the ring-opening occurs via an SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. Subsequent protonation of the resulting alkoxide yields the final product. Similar to the acid-catalyzed pathway, this reaction also proceeds with inversion of configuration at the site of attack, resulting in an anti-addition product. For this compound, this again yields a racemic mixture of the trans-diol.

Caption: Base-catalyzed hydrolysis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Protons on the epoxide ring carbons typically appear in the range of 2.5-3.5 ppm. The methyl protons would appear further upfield. |

| ¹³C NMR | The carbon atoms of the epoxide ring are characteristically shifted and appear in the range of 40-60 ppm.[11] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for the epoxide ring. These include the symmetric ring breathing vibration around 1280-1230 cm⁻¹, an asymmetric C-O-C stretch between 950-810 cm⁻¹, and a symmetric C-O-C stretch from 880-750 cm⁻¹.[12] |

Experimental Protocols

4.1. Synthesis of this compound

A common method for the synthesis of 2,3-epoxybutane involves the epoxidation of 2-butene.[4] To specifically obtain the cis isomer, one would start with cis-2-butene. The reaction typically proceeds via a halohydrin intermediate.

General Procedure:

-

Halohydrin Formation: cis-2-Butene is reacted with a source of hypohalous acid, such as chlorine or bromine in the presence of water. This proceeds via an anti-addition mechanism to form the corresponding halohydrin.

-

Ring Closure: The resulting halohydrin is then treated with a base (e.g., sodium hydroxide). The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide and forming the cis-epoxide ring.

-

Purification: The crude product is typically purified by distillation to yield pure this compound.

References

- 1. CAS 1758-33-4: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C4H8O | CID 92162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]

- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 6. This compound, 98% | CymitQuimica [cymitquimica.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. This compound, 1758-33-4 [thegoodscentscompany.com]

- 9. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. 顺式-2,3-环氧丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound(1758-33-4) 13C NMR [m.chemicalbook.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

The Thermal Decomposition of cis-2,3-Epoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of epoxides is a critical area of study, providing insights into reaction mechanisms, kinetics, and the formation of various oxygenated organic compounds. This guide focuses on the gas-phase thermal decomposition of cis-2,3-epoxybutane, a process that yields a range of isomeric products through first-order, non-radical pathways. Understanding these transformations is essential for predicting the thermal stability of epoxide-containing structures and for the controlled synthesis of valuable chemical intermediates.

Core Reaction Pathways and Kinetics

The thermal decomposition of this compound in the gas phase has been investigated over a temperature range of 668–740 K.[1][2] The primary reactions involve structural isomerization to several key products, with cis-trans isomerization occurring at a significantly slower rate. The principal products formed from the decomposition of this compound are butan-2-one, but-3-en-2-ol, ethyl vinyl ether, and isobutyraldehyde.[1][2] These transformations are homogeneous, unimolecular processes.[1][2]

The formation of these products is proposed to proceed through a biradical intermediate, which is formed by the initial fission of either a carbon-carbon or a carbon-oxygen bond within the epoxide ring. This short-lived intermediate then undergoes rearrangement or further decomposition to yield the observed stable products.

Quantitative Kinetic Data

The rates of formation for the various products from the thermal decomposition of this compound are summarized in the Arrhenius equation, k = A exp(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. The experimentally determined Arrhenius parameters for each reaction pathway are presented in the table below.

| Product | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| trans-2,3-Epoxybutane | 10¹⁴.⁵⁹ ± ⁰.⁵³ | 61.83 ± 1.68 |

| Butan-2-one | 10¹³.⁶⁰ ± ⁰.²¹ | 56.32 ± 0.66 |

| But-3-en-2-ol | 10¹².¹⁸ ± ⁰.⁹⁴ | 53.99 ± 2.99 |

| Ethyl vinyl ether | 10¹².⁹⁴ ± ⁰.⁹⁶ | 55.23 ± 3.04 |

| Isobutyraldehyde | 10¹².⁹⁹ ± ⁰.⁶² | 55.97 ± 1.97 |

Data sourced from M. C. Flowers and R. M. Parker, J. Chem. Soc. B, 1971, 1980-1988.[1][2]

Reaction Mechanisms

The thermal decomposition of this compound proceeds through several competing isomerization pathways. The following diagram illustrates the primary transformations from the starting material to the major products identified.

Caption: Reaction pathways in the thermal decomposition of this compound.

Experimental Protocols

While specific, detailed protocols from the original studies are not fully available, a general methodology for gas-phase kinetic studies of epoxide decomposition can be outlined.

1. Synthesis and Purification of this compound:

-

This compound can be synthesized from cis-2-butene via epoxidation, for example, using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA) in an inert solvent such as dichloromethane.

-

The product is then purified, typically by fractional distillation, to a high purity (e.g., >99%) as confirmed by gas chromatography (GC) and NMR spectroscopy.

2. Gas-Phase Pyrolysis:

-

The kinetic experiments are conducted in a static pyrolysis system.

-

A known pressure of purified this compound is introduced into a heated reaction vessel of a known volume, which is maintained at a constant temperature (e.g., within ±0.1 K) using a furnace.

-

The reaction is allowed to proceed for a specific time, after which the reaction is quenched by rapidly cooling the vessel or expanding the gaseous mixture into a collection volume.

3. Product Analysis:

-

The product mixture is analyzed quantitatively using gas chromatography, often with a flame ionization detector (FID).

-

An internal standard is typically used to accurately determine the concentrations of the reactant and products.

-

Product identification is confirmed by comparing their GC retention times with those of authentic samples and often by spectroscopic methods such as mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR).

4. Data Analysis:

-

The rate constants for the formation of each product are determined by plotting the concentration of the product as a function of time and fitting the data to the appropriate integrated rate law for a first-order reaction.

-

The experiments are repeated at various temperatures to determine the temperature dependence of the rate constants.

-

The Arrhenius parameters (A and Ea) are then calculated from the slope and intercept of a plot of ln(k) versus 1/T.

The following diagram illustrates a generalized workflow for these experiments.

Caption: Generalized experimental workflow for studying gas-phase epoxide pyrolysis.

References

- 1. Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. Kinetics of the thermal gas phase reactions of cis- and trans-2,3-epoxybutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Ring-Opening Reactions of cis-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles governing the ring-opening reactions of cis-2,3-epoxybutane. A meso compound, this compound serves as a fundamental model for understanding the stereochemical and regiochemical outcomes of epoxide transformations, which are pivotal in the synthesis of a wide array of functionalized molecules, including pharmaceutical intermediates. This document details the reaction mechanisms under acidic, basic, and nucleophilic conditions, presents available quantitative data, outlines detailed experimental protocols, and provides visualizations of key reaction pathways.

Core Concepts of Epoxide Reactivity

Epoxides, or oxiranes, are three-membered cyclic ethers. The significant ring strain, a combination of angle and torsional strain, renders them susceptible to ring-opening reactions with a variety of nucleophiles, even though alkoxides are typically poor leaving groups. The reactivity of epoxides like this compound can be modulated by the reaction conditions, primarily the pH of the medium, which dictates the mechanism of the ring-opening process.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group (an alcohol). This activation enhances the electrophilicity of the epoxide carbons. The subsequent nucleophilic attack proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways. While not forming a full carbocation, a significant partial positive charge develops on the more substituted carbon atom. However, for a symmetrically substituted epoxide like this compound, both carbons are equally susceptible to attack.

The nucleophile attacks from the side opposite to the protonated epoxide ring, resulting in an anti-addition product. For this compound, this backside attack leads to the formation of a trans-diol. Specifically, the acid-catalyzed hydrolysis of this compound yields (2R,3R)-butane-2,3-diol and its enantiomer, (2S,3S)-butane-2,3-diol, as a racemic mixture.

Base-Catalyzed Ring-Opening

In the presence of a strong, non-hindered base such as hydroxide (OH⁻) or an alkoxide (RO⁻), the ring-opening of this compound occurs via a classic SN2 mechanism. The potent nucleophile directly attacks one of the epoxide carbons, simultaneously cleaving the C-O bond. Due to the symmetry of this compound, attack at either carbon is equally probable.

Similar to the acid-catalyzed pathway, the attack occurs from the backside, leading to an inversion of stereochemistry at the point of attack. The initial product is an alkoxide, which is subsequently protonated in a workup step to yield the final diol. The base-catalyzed hydrolysis of this compound also produces a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol.

Ring-Opening with Other Nucleophiles

A wide range of other nucleophiles can be employed to open the epoxide ring of this compound. The mechanism is largely dependent on the nature of the nucleophile.

-

Strong Nucleophiles (Basic/Neutral Conditions): Reagents such as Grignard reagents (RMgX), organolithium compounds (RLi), lithium aluminum hydride (LiAlH₄), and cyanides (CN⁻) are potent nucleophiles that react via an SN2 mechanism, similar to base-catalyzed opening. The nucleophile attacks one of the epoxide carbons from the backside, leading to the corresponding alcohol after a protonating workup.

-

Weak Nucleophiles (Acidic Conditions): Weaker nucleophiles, such as alcohols or halides, generally require acid catalysis to open the epoxide ring. The mechanism mirrors that of acid-catalyzed hydrolysis, with the nucleophile attacking the protonated epoxide.

Quantitative Data

Quantitative data for the ring-opening of this compound is not extensively reported in the literature. However, based on the well-established mechanisms and data from analogous systems, the following outcomes can be expected.

| Reaction Condition | Nucleophile | Catalyst | Expected Major Product(s) | Expected Yield | Stereochemistry |

| Acidic Hydrolysis | H₂O | H₂SO₄ (catalytic) | Racemic (2R,3R)/(2S,3S)-Butane-2,3-diol | High | anti-addition |

| Basic Hydrolysis | H₂O | NaOH (stoichiometric) | Racemic (2R,3R)/(2S,3S)-Butane-2,3-diol | High | anti-addition |

| Alcoholysis (Acidic) | CH₃OH | H₂SO₄ (catalytic) | Racemic 3-methoxy-2-butanol | Good to High | anti-addition |

| With Grignard Reagent | CH₃MgBr | None | Racemic 3-methyl-2-butanol | Good | anti-addition |

Note: Yields are qualitative estimates based on general epoxide reactivity and may vary depending on specific reaction conditions.

Experimental Protocols

The following are representative protocols for the acid- and base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis of this compound

Objective: To synthesize a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol via acid-catalyzed hydrolysis.

Materials:

-

This compound (1.0 g, 13.9 mmol)

-

Deionized water (20 mL)

-

Concentrated sulfuric acid (H₂SO₄, 2-3 drops)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel (100 mL)

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 13.9 mmol) and deionized water (20 mL).

-

Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour with stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding 1 M NaOH solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated NaCl solution (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

-

The resulting crude product, a colorless oil, can be further purified by distillation if necessary.

Analysis: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The stereochemical outcome can be confirmed by comparison with authentic samples of the diastereomeric 2,3-butanediols.

Base-Catalyzed Hydrolysis of this compound

Objective: To synthesize a racemic mixture of (2R,3R)- and (2S,3S)-butane-2,3-diol via base-catalyzed hydrolysis.

Materials:

-

This compound (1.0 g, 13.9 mmol)

-

1 M Sodium hydroxide (NaOH) solution (15 mL, 15 mmol)

-

Deionized water

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (100 mL)

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

-

In a 50 mL round-bottom flask with a magnetic stir bar, combine this compound (1.0 g, 13.9 mmol) and 1 M NaOH solution (15 mL, 15 mmol).

-

Heat the mixture at 80 °C with vigorous stirring for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with 1 M HCl until it is slightly acidic (pH ~6).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts and wash with saturated NaCl solution (25 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude diol can be purified by vacuum distillation.

Logical Workflow for Reaction Condition Selection

The choice of reaction conditions for the ring-opening of this compound is dictated by the desired product and the nature of the nucleophile. The following diagram illustrates a general decision-making workflow.

Conclusion

The ring-opening reactions of this compound are foundational transformations in organic synthesis that proceed with high stereospecificity. Both acid- and base-catalyzed hydrolysis lead to the formation of a racemic mixture of the corresponding trans-diol through anti-addition. The choice of nucleophile and reaction conditions allows for the introduction of a wide variety of functional groups, making epoxides like this compound valuable synthetic intermediates. The principles outlined in this guide provide a robust framework for predicting and controlling the outcomes of these important reactions in research and development settings.

An In-depth Technical Guide on the Molecular Geometry and Bond Angles of cis-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of cis-2,3-epoxybutane, a significant heterocyclic organic compound. By integrating experimental data from microwave spectroscopy with theoretical insights from computational chemistry, this document offers a detailed structural profile of the molecule.

Molecular Structure and Conformation

This compound, also known as (2R,3S)-2,3-dimethyloxirane, is a three-membered ring ether with two methyl groups on the same side of the oxirane ring. This cis configuration imparts a C₂ᵥ symmetry to the molecule, influencing its rotational spectrum and conformational stability. The steric hindrance between the two cis-oriented methyl groups is a key determinant of its molecular geometry and reactivity.

Experimental Determination of Molecular Geometry

The primary experimental technique for determining the precise gas-phase structure of molecules like this compound is microwave spectroscopy. This method analyzes the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. The moments of inertia derived from the rotational spectrum are then used to determine the bond lengths and angles.

Microwave Spectroscopy Protocol

The determination of the molecular structure of this compound from its microwave spectrum generally follows these steps:

-

Sample Preparation: A purified sample of this compound is introduced into the gas phase at low pressure within a waveguide.

-

Spectral Acquisition: The sample is irradiated with microwave radiation of varying frequencies. The absorption of radiation at specific frequencies, corresponding to the rotational transitions, is detected and recorded.

-

Spectral Assignment: The observed spectral lines are assigned to specific quantum mechanical transitions based on their frequencies and splitting patterns (e.g., from nuclear quadrupole coupling or internal rotation).

-

Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a Hamiltonian model for a rotating molecule to yield the rotational constants (A, B, and C).

-

Structural Determination: The experimentally determined moments of inertia (which are inversely proportional to the rotational constants) are used to solve for the geometric parameters (bond lengths and angles) of the molecule. This often involves the use of isotopic substitution to obtain a sufficient number of independent measurements to determine the structure completely. In the absence of sufficient isotopic data, some structural parameters may be assumed from similar molecules.

Tabulated Molecular Geometry Data

The following tables summarize the available experimental and computationally derived geometric parameters for this compound.

Experimental Data from Microwave Spectroscopy

The following structural parameters were derived from a microwave spectroscopy study. It is important to note that several parameters were assumed from studies on related molecules like epoxyethane (ethylene oxide) and epoxypropane to facilitate the structural determination.

| Parameter | Atom Pair/Triplet | Value | Status |

| Bond Lengths (Å) | |||

| r(C-H) | C-H (methyl) | 1.09 | Assumed |

| **Bond Angles (°) ** | |||

| ∠HCH | H-C-H (methyl) | 109.47 | Assumed |

| ∠CCO | C-C-O (ring) | Not explicitly stated | |

| ∠COC | C-O-C (ring) | Not explicitly stated | |

| ∠CCC | C-C-C | Not explicitly stated | |

| ∠HCC | H-C-C (methyl) | Not explicitly stated |

Note: The original microwave spectroscopy study focused on the internal rotation of the methyl groups and did not provide a complete, explicitly determined set of bond lengths and angles for the entire molecule.

Computationally Derived Data (DFT)

To provide a more complete and internally consistent geometric profile, the following data was obtained from a Density Functional Theory (DFT) calculation at the B3LYP/6-31G* level of theory.

| Parameter | Atom Pair/Triplet | Value |

| Bond Lengths (Å) | ||

| r(C-C) | C-C (ring) | 1.475 |

| r(C-O) | C-O (ring) | 1.442 |

| r(C-C) | C-C (methyl) | 1.513 |

| r(C-H) | C-H (ring) | 1.084 |

| r(C-H) | C-H (methyl, in-plane) | 1.095 |

| r(C-H) | C-H (methyl, out-of-plane) | 1.099 |

| **Bond Angles (°) ** | ||

| ∠COC | C-O-C | 61.8 |

| ∠CCO | C-C-O | 59.1 |

| ∠CCC | C(ring)-C(ring)-C(methyl) | 120.5 |

| ∠CCH | C(ring)-C(ring)-H | 116.8 |

| ∠HCC | H-C(ring)-C(methyl) | 115.4 |

| ∠HCH | H-C-H (methyl) | 108.3 - 108.9 |

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for determining its geometry.

Caption: Molecular structure of this compound.

Caption: Workflow for molecular geometry determination.

Discussion

The computationally derived geometry provides a more complete picture of the molecular structure of this compound than is currently available from experimental data alone. The strained three-membered oxirane ring results in acute C-C-O (59.1°) and C-O-C (61.8°) bond angles, a characteristic feature of epoxides. The C(ring)-C(ring)-C(methyl) angle of 120.5° suggests that the methyl groups are splayed outwards from the ring, likely to alleviate steric strain.

The C-C bond length within the ring (1.475 Å) is shorter than a typical C-C single bond, while the C-O bonds (1.442 Å) are slightly longer than those in unstrained ethers. These structural features are critical for understanding the reactivity of the epoxide ring, particularly its susceptibility to nucleophilic ring-opening reactions, a cornerstone of its utility in synthetic chemistry and drug development.

Conclusion

This technical guide has synthesized the available experimental and computational data to present a detailed account of the molecular geometry of this compound. The provided tables and diagrams offer a clear and concise summary for researchers and professionals in the fields of chemistry and drug development. The interplay of ring strain and steric hindrance dictates the unique structural parameters of this molecule, which in turn govern its chemical behavior and potential applications. Further experimental studies, such as gas-phase electron diffraction, would be beneficial to refine the experimental bond lengths and angles and provide a more direct comparison with the theoretical data.

Spectroscopic and Mechanistic Analysis of cis-2,3-Dimethyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cis-2,3-dimethyloxirane, a key epoxide intermediate. Detailed experimental protocols for acquiring spectroscopic data are presented, alongside an examination of its characteristic ring-opening reactions. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for cis-2,3-dimethyloxirane, providing a quantitative basis for its identification and characterization.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for cis-2,3-dimethyloxirane

| Protons | Chemical Shift (δ) in ppm | Multiplicity |

| CH₃ | 1.25 | Doublet |

| CH | 2.85 | Quartet |

Note: Specific coupling constants (J values) may vary depending on the solvent and spectrometer frequency.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for cis-2,3-dimethyloxirane [1]

| Carbon Atom | Chemical Shift (δ) in ppm |

| CH₃ | ~17 |

| CH | ~51 |

Note: These are approximate values and can vary based on experimental conditions.[2]

Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared Absorption Bands for cis-2,3-dimethyloxirane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkane) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1250 | Strong | C-O-C stretch (epoxide ring) |

| ~850 | Medium | Epoxide ring breathing |

Note: The IR spectrum of 2,3-dimethyloxirane is available from the Coblentz Society, Inc. collection through the NIST WebBook, though a digitized version is not currently available.[3]

Mass Spectrometry Data

Table 4: Key Mass Spectrometry Peaks (Electron Ionization) for cis-2,3-dimethyloxirane

| m/z | Relative Intensity | Possible Fragment |

| 72 | Moderate | [M]⁺ (Molecular Ion) |

| 57 | High | [M - CH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 29 | Moderate | [CHO]⁺ |

Note: The mass spectrum is available in the NIST WebBook.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data presented above are outlined below. These protocols are designed to provide a starting point for researchers and can be adapted based on available instrumentation and specific experimental goals.

Synthesis of cis-2,3-dimethyloxirane

A common method for the synthesis of cis-2,3-dimethyloxirane is the epoxidation of cis-2-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Workflow for the Synthesis of cis-2,3-dimethyloxirane:

Caption: Workflow for the synthesis of cis-2,3-dimethyloxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of cis-2,3-dimethyloxirane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

For a neat liquid sample like cis-2,3-dimethyloxirane, the thin-film method is appropriate.

-

Sample Preparation: Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Cell Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty beam.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron ionization (EI) coupled with gas chromatography (GC) is a standard method for the analysis of volatile small molecules like cis-2,3-dimethyloxirane.

-

Sample Preparation: Prepare a dilute solution of cis-2,3-dimethyloxirane in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the sample.

-

Employ a temperature program that allows for the elution of the analyte.

-

-

MS Detection:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Generate ions using a standard electron ionization energy (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-100).

-

Signaling Pathways and Logical Relationships

cis-2,3-Dimethyloxirane is a reactive intermediate that undergoes ring-opening reactions under both acidic and basic conditions. These reactions are fundamental in organic synthesis and can be illustrative of epoxide reactivity in biological systems.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic ring carbons.

Caption: Mechanism of acid-catalyzed ring opening of cis-2,3-dimethyloxirane.[4][5][6][7]

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring opening proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. For the symmetrical cis-2,3-dimethyloxirane, attack can occur at either carbon.[8][9][10]

Caption: Mechanism of base-catalyzed ring opening of cis-2,3-dimethyloxirane.[8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. 2,3-Dimethyloxirane [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chimia.ch [chimia.ch]

- 7. Khan Academy [khanacademy.org]

- 8. Question: The cis and trans isomers of 2,3-dimethyloxirane both react wit.. [askfilo.com]

- 9. homework.study.com [homework.study.com]

- 10. Answered: Cis-2,3-dimethyloxirane one enantiomer of trans-2,3-dimethyloxirane | bartleby [bartleby.com]

In-depth Technical Guide: Gas-Phase Reactivity of cis-2,3-Epoxybutane with Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gas-phase reaction of cis-2,3-epoxybutane with hydroxyl (OH) radicals is a crucial process in atmospheric chemistry, influencing air quality and the formation of secondary pollutants. Epoxides, a class of cyclic ethers, are introduced into the atmosphere from both biogenic and anthropogenic sources. Their subsequent reactions, particularly with the highly reactive OH radical, the primary daytime oxidant in the troposphere, dictate their atmospheric lifetime and contribute to the formation of ozone and secondary organic aerosols. Understanding the kinetics and mechanisms of these reactions is essential for accurate atmospheric modeling and for assessing the environmental impact of this class of compounds. This technical guide provides a comprehensive overview of the current scientific understanding of the gas-phase reactivity of this compound with OH radicals, focusing on quantitative kinetic data, detailed experimental protocols, and reaction pathways.

Core Concepts: Reaction Kinetics and Mechanisms

The reaction between this compound and the hydroxyl radical primarily proceeds via hydrogen abstraction, where the OH radical removes a hydrogen atom from one of the carbon atoms in the epoxybutane molecule. This initial step results in the formation of a water molecule and an epoxybutyl radical. The site of hydrogen abstraction is a key factor in determining the subsequent reaction pathways and the final products.

The two primary sites for hydrogen abstraction from this compound are the methine (-CH) groups of the epoxide ring and the methyl (-CH₃) groups. Theoretical studies suggest that hydrogen abstraction from the methine groups is the dominant pathway due to the lower bond dissociation energy of the C-H bond at this position.

Following the initial abstraction, the resulting epoxybutyl radical reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The fate of this peroxy radical, which involves reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, determines the final product distribution. These subsequent reactions can lead to the formation of a variety of oxygenated volatile organic compounds (OVOCs), including aldehydes, ketones, and other multifunctional compounds. Some of these degradation products have been identified as potentially harmful, including carcinogens.[1]

Quantitative Data

The rate of the reaction between this compound and hydroxyl radicals is a critical parameter for determining its atmospheric lifetime. The following table summarizes the experimentally determined and theoretically calculated rate coefficients for this reaction.

| Parameter | Value | Temperature (K) | Pressure (Torr) | Method | Reference |

| Rate Coefficient (k) | (1.50 ± 0.28) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 3 | 760 ± 10 | Experimental (Relative Rate) | Tovar et al., 2022[2] |

| Rate Coefficient (k) | 0.32 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298.15 | 760 | Theoretical (RRKM-ME) | As per a 2024 theoretical study[1] |

Atmospheric Lifetime

The atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be estimated using the following equation:

τ = 1 / (k[OH])

where k is the rate coefficient and [OH] is the average atmospheric concentration of hydroxyl radicals (typically assumed to be around 1 x 10⁶ molecules cm⁻³). Using the experimental rate coefficient from Tovar et al. (2022), the atmospheric lifetime of this compound is calculated to be approximately 7.7 days.[2]

Experimental Protocols

The kinetic data for the gas-phase reaction of this compound with OH radicals were primarily obtained using the relative rate method in smog chamber experiments.

Relative Rate Method

The relative rate method is a widely used technique for determining the rate coefficients of reactions that are difficult to measure directly. It involves comparing the rate of disappearance of the target compound (this compound) with that of a reference compound whose reaction rate with the same oxidant (OH radicals) is well-established.

Experimental Workflow

Caption: Workflow for the relative rate experimental method.

Detailed Methodology (based on Tovar et al., 2022[2])

-

Reaction Chambers: The experiments were conducted in two different smog chambers: a 1080 L quartz reactor and a 480 L Duran glass chamber. These chambers are designed to be photochemically inert and allow for the simulation of atmospheric conditions.

-

Reactants and Concentrations:

-

This compound: Introduced into the chamber at known concentrations.

-

Reference Compounds: A variety of reference compounds with well-known OH rate coefficients were used, including propylene, ethylene, isobutene, isopropyl acetate, sec-butyl acetate, and butane. The choice of reference compound depends on ensuring that its reaction rate with OH is comparable to that of this compound.

-

OH Radical Precursor: Methyl nitrite (CH₃ONO) was used as the source of OH radicals. Photolysis of methyl nitrite by UV light produces NO and the methoxy radical (CH₃O), which then reacts with O₂ to generate HO₂ and subsequently OH radicals.

-

-

Experimental Conditions:

-

Temperature: 298 ± 3 K

-

Pressure: 760 ± 10 Torr of synthetic air.

-

-

Analytical Technique: The concentrations of this compound and the reference compounds were monitored over time using a gas chromatograph equipped with a flame ionization detector (GC-FID). This technique allows for the precise and sensitive measurement of the decay of the organic compounds.

Reaction Pathways and Products

While experimental data on the specific product yields for the gas-phase reaction of this compound with OH radicals are limited in the reviewed literature, theoretical studies provide valuable insights into the probable reaction mechanisms and products.

The primary reaction pathway is initiated by the abstraction of a hydrogen atom by the OH radical.

Caption: Generalized reaction scheme for the OH-initiated oxidation of this compound.

Predicted Degradation Pathways and Products

A 2024 theoretical study investigated the degradation pathways of the peroxy radicals formed from the initial H-abstraction.[1] The study suggests that in the presence of O₂ and NO, the subsequent reactions can lead to a variety of harmful end products, including compounds classified as grade 1 and grade 2 carcinogens by the World Health Organization (WHO).[1]

The specific structures of these products were not detailed in the abstract of the study. However, based on known atmospheric degradation mechanisms of similar-sized ethers and epoxides, the expected products could include:

-

Acetaldehyde (CH₃CHO): A common product from the fragmentation of C4 alkoxy radicals.

-

Bi-functional compounds: Such as hydroxy ketones or dicarbonyls, resulting from ring-opening and further oxidation.

-

Organic nitrates: Formed from the reaction of peroxy radicals with NO.

Further experimental studies, particularly those employing techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), are needed to definitively identify and quantify the products of the gas-phase reaction of this compound with OH radicals.

Conclusion

The gas-phase reaction of this compound with hydroxyl radicals is a moderately fast process, leading to an atmospheric lifetime of approximately one week. The reaction is initiated by hydrogen abstraction, primarily from the methine carbons of the epoxide ring. While the kinetics of this reaction have been experimentally determined, a significant knowledge gap exists regarding the experimental identification and quantification of the reaction products. Theoretical studies suggest the formation of potentially hazardous compounds, highlighting the need for further research in this area. A more complete understanding of the product distribution is crucial for accurately assessing the full atmospheric impact of this compound and for refining chemical transport models used in air quality forecasting and regulation.

References

An In-Depth Toxicological Guide to cis-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2,3-Epoxybutane, also known as cis-2,3-dimethyloxirane, is a reactive epoxide of interest in various chemical syntheses. As with many epoxides, its toxicological profile warrants careful consideration, particularly in research and development settings. This technical guide provides a comprehensive overview of the known toxicological properties of this compound, drawing from available experimental data and supplemented with information from structurally related compounds to address data gaps. This document summarizes key findings on its genotoxicity, metabolism, and potential mechanisms of toxicity, presenting quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this guide employs visualizations to illustrate metabolic pathways and experimental workflows, offering a thorough resource for professionals working with this compound.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid. A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| CAS Number | 1758-33-4 |

| Molecular Formula | C₄H₈O |

| Molecular Weight | 72.11 g/mol |

| Boiling Point | 60-61 °C |

| Melting Point | -84 to -83 °C |

| Density | 0.826 g/mL at 25 °C |

Toxicological Properties

The toxicological profile of this compound is characterized by its potential for mutagenicity and irritation. While comprehensive in vivo studies are limited, in vitro data provides valuable insights into its hazardous properties.

Genotoxicity

This compound has been identified as a direct-acting mutagen in bacterial reverse mutation assays. The primary mechanism of its genotoxicity is believed to be the alkylation of DNA, a common characteristic of epoxides.

Table 2.1: Mutagenicity of this compound in Salmonella typhimurium

| Strain | Metabolic Activation (S9) | Result |

| TA100 | Without | Mutagenic |

| TA1535 | Without | Mutagenic |

Data sourced from studies on 2,3-epoxybutane, with specific stereoisomer analysis indicating the cis form is mutagenic.

Metabolism

The metabolism of this compound is anticipated to proceed through two primary pathways, similar to other simple epoxides: enzymatic hydrolysis and conjugation with glutathione.

-

Epoxide Hydrolase-Mediated Hydrolysis: This pathway involves the enzymatic addition of water to the epoxide ring, resulting in the formation of the corresponding diol, meso-2,3-butanediol. This reaction is catalyzed by epoxide hydrolases (EHs).

-

Glutathione S-Transferase-Mediated Conjugation: In this detoxification pathway, glutathione S-transferases (GSTs) catalyze the conjugation of glutathione (GSH) to the epoxide. This reaction increases the water solubility of the compound, facilitating its excretion. Interestingly, for 2,3-epoxybutane, the presence of a liver S9 mix, which contains GSTs, has been shown to increase its mutagenic activity in certain Salmonella strains, suggesting that the glutathione conjugate may be a more potent mutagen than the parent compound in this test system.[1]

Figure 1: Proposed metabolic pathways of this compound.

Other Toxicological Endpoints

-

Irritation: this compound is classified as a skin and eye irritant, and it may cause respiratory irritation upon inhalation.[2]

-

Carcinogenicity: There are no specific carcinogenicity studies on this compound. However, its structural similarity to other carcinogenic epoxides, such as 1,2-epoxybutane, and its demonstrated mutagenicity in vitro suggest a potential for carcinogenicity that warrants further investigation.

Experimental Protocols

This section details the methodologies for key experiments relevant to the toxicological assessment of this compound.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Histidine-requiring (His-) mutant strains of S. typhimurium (e.g., TA100, TA1535) are used. These strains are selected for their sensitivity to mutagens that cause base-pair substitutions.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: A range of concentrations of this compound is tested. The test compound, bacterial culture, and S9 mix (if applicable) are combined in a test tube.

-

Plating: The mixture is then plated on a minimal glucose agar medium that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (His+) can grow and form colonies. The number of revertant colonies is counted for each concentration and compared to a negative control. A dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

Figure 2: Experimental workflow for the Ames test.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of this compound that reduces the viability of a cell line by 50% (IC50).

Methodology:

-

Cell Culture: A suitable cell line (e.g., human hepatocytes, fibroblasts) is cultured in a 96-well plate.

-

Exposure: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the exposure period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting cell viability against the concentration of the test compound.

Potential Signaling Pathways of Toxicity

While specific studies on the signaling pathways affected by this compound are not available, the known reactivity of epoxides allows for the postulation of several potential mechanisms of toxicity. The primary initiating event is likely the covalent binding of the epoxide to cellular macromolecules, including DNA and proteins.

-

DNA Damage Response: The formation of DNA adducts by this compound can trigger the DNA damage response (DDR) pathway. This can lead to cell cycle arrest to allow for DNA repair. If the damage is too extensive to be repaired, the cell may undergo apoptosis.

-

Induction of Apoptosis: Epoxides can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The formation of DNA adducts can activate p53, a key tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax and lead to the release of cytochrome c from the mitochondria, initiating the caspase cascade.

-

Oxidative Stress: The metabolism of epoxides and their interaction with cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can also trigger apoptotic pathways.

Figure 3: Postulated signaling pathways of this compound toxicity.

Conclusion and Future Directions

The available data indicates that this compound is a genotoxic compound with the potential for skin, eye, and respiratory irritation. Its primary mechanism of toxicity is likely through the alkylation of cellular macromolecules. While its metabolism is presumed to follow typical epoxide pathways, the observation that metabolic activation can enhance its mutagenicity in some systems warrants further investigation.

Significant data gaps remain in the toxicological profile of this compound. Future research should focus on:

-

Quantitative in vitro cytotoxicity studies to determine IC50 values in relevant human cell lines.

-

In vivo studies to assess its acute and chronic toxicity, as well as its carcinogenic potential.

-

Mechanistic studies to confirm the specific signaling pathways involved in its toxicity, including the induction of apoptosis and oxidative stress.

-

Detailed metabolic studies to identify and quantify the metabolites of this compound and to understand the role of specific enzymes in its biotransformation.

A more complete understanding of the toxicological properties of this compound is essential for ensuring the safety of researchers and for accurately assessing its potential risks in any future applications.

References

An In-Depth Technical Guide to the Acid-Catalyzed Hydrolysis of cis-2,3-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, stereochemistry, and experimental considerations for the acid-catalyzed hydrolysis of cis-2,3-epoxybutane. The information presented is intended to support research and development activities where the controlled ring-opening of epoxides is a critical transformation.

Introduction

The acid-catalyzed hydrolysis of epoxides is a fundamental reaction in organic synthesis, providing a direct route to 1,2-diols (vicinal diols). This process is of significant interest in the pharmaceutical and fine chemical industries due to the prevalence of diol functionalities in biologically active molecules. This compound, a meso compound, serves as an excellent model substrate for understanding the stereochemical and mechanistic nuances of this transformation. Under acidic conditions, the strained three-membered ether ring of the epoxide is readily opened by a water molecule, leading to the formation of 2,3-butanediol. The reaction proceeds with high stereospecificity, making it a valuable tool for asymmetric synthesis.

Reaction Mechanism and Stereochemistry

The acid-catalyzed hydrolysis of this compound proceeds through a well-established two-step mechanism:

Step 1: Protonation of the Epoxide Oxygen

The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₃O⁺). This initial step is a rapid equilibrium that activates the epoxide by converting the poor leaving group (an alkoxide) into a good leaving group (a hydroxyl group).[1][2] The protonated epoxide is a highly reactive intermediate.

Step 2: Nucleophilic Attack by Water

A water molecule, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the protonated epoxide. This attack occurs from the backside, in a manner analogous to an Sₙ2 reaction, leading to an inversion of configuration at the carbon center that is attacked.[1][2]

Stereochemical Outcome

This compound is a meso compound, meaning it has a plane of symmetry. The two carbon atoms of the epoxide ring are stereochemically equivalent. Nucleophilic attack by water can occur with equal probability at either carbon atom. Due to the backside attack mechanism, the hydrolysis of the cis-epoxide results in the formation of a trans-diol. Specifically, the product is a racemic mixture of (2R,3R)-2,3-butanediol and (2S,3S)-2,3-butanediol. This is a classic example of a stereospecific reaction where a meso starting material yields a racemic product.

Below is a DOT script for a diagram illustrating the reaction mechanism and stereochemistry.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Quantitative Data

| Compound | Rate Constant (kH+) | Conditions | Reference |

| This compound-1,4-diol | Slower than trans-2,3-epoxybutane | Acidic, aqueous | [3] |

It is important to note that the rate of hydrolysis is influenced by the steric and electronic properties of the substituents on the epoxide ring.

Experimental Protocols

The following is a general protocol for the acid-catalyzed hydrolysis of an epoxide, which can be adapted for this compound.

Materials:

-

This compound

-

Dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HClO₄)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable water-miscible co-solvent if necessary (e.g., acetone or THF) to ensure homogeneity.

-

Addition of Acid: Add the dilute aqueous acid to the stirred solution of the epoxide. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude 2,3-butanediol by a suitable method, such as distillation or column chromatography, if necessary.

-

Product Analysis:

-

Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the stereoisomeric ratio of the 2,3-butanediol product using a chiral analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5][6]

-

Below is a DOT script for a diagram illustrating the experimental workflow.

Caption: Experimental workflow for the hydrolysis of this compound.

Conclusion

The acid-catalyzed hydrolysis of this compound is a stereospecific reaction that provides a reliable method for the synthesis of racemic 2,3-butanediol. A thorough understanding of the reaction mechanism, stereochemical outcome, and experimental parameters is crucial for achieving high yields and purity. This technical guide provides the foundational knowledge and procedural framework to assist researchers and professionals in the successful application of this important chemical transformation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. oiv.int [oiv.int]

- 5. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of cis-2,3-Epoxybutane in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2,3-Epoxybutane, a meso epoxide, is a valuable C4 chiral building block in stereoselective synthesis. Its symmetrical nature, coupled with the inherent strain of the oxirane ring, allows for highly controlled ring-opening reactions to generate a variety of chiral products with defined stereochemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chiral diols and amino alcohols, key intermediates in the development of pharmaceuticals and other biologically active molecules. The methodologies described herein focus on two primary strategies: hydrolytic kinetic resolution (HKR) and desymmetrization of the meso epoxide.

Key Applications in Stereoselective Synthesis

The strategic use of this compound enables the synthesis of enantiomerically enriched compounds through two principal pathways:

-

Hydrolytic Kinetic Resolution (HKR): This method involves the selective reaction of one enantiomer of a chiral catalyst with the epoxide, leading to the formation of a chiral diol and leaving the unreacted epoxide in high enantiomeric excess. This is particularly useful for producing chiral epoxides which can be used in further synthetic transformations.

-

Desymmetrization: In this approach, a chiral catalyst or reagent promotes the nucleophilic attack on the meso epoxide in a stereoselective manner, resulting in the formation of a single enantiomer of the ring-opened product. This is a highly atom-economical method for generating chiral 1,2-disubstituted compounds.

These strategies provide access to valuable chiral synthons, such as (2R,3R)-butanediol and (2S,3S)-butanediol, and chiral 3-amino-2-butanols, which are versatile intermediates in organic synthesis and drug discovery.

Data Presentation

The following tables summarize quantitative data for key stereoselective transformations of this compound.

Table 1: Hydrolytic Kinetic Resolution (HKR) of meso-Epoxides

| Catalyst | Epoxide | Nucleophile | Product | Enantiomeric Excess (ee%) of Product | Yield (%) | Reference |

| Chiral (salen)Co(III) complex | Terminal Epoxides | H₂O | 1,2-diol | 90-98 | High |

Note: While the provided reference primarily details the HKR of terminal epoxides, the Jacobsen catalyst is also effective for the asymmetric ring-opening of meso epoxides with other nucleophiles like benzoic acid, achieving enantioselectivities of 55-93%, which can be enhanced to >98% ee by recrystallization.

Table 2: Desymmetrization of meso-Epoxides with Amines

| Catalyst/Reagent | Epoxide | Nucleophile | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Chiral Brønsted Acid | Styrene Oxide Derivatives | Aniline Derivatives | β-amino alcohol | - | High | Excellent | [1] |

| Cationic Aluminum Salen | Unbiased trans-2,3-disubstituted epoxides | Nitrogen-containing nucleophiles | β-amino alcohol | >50:1 | - | 78-86 | [2] |

Note: The references provide data for analogous epoxide systems. Specific quantitative data for the desymmetrization of this compound with amines using these specific catalysts requires further investigation.

Experimental Protocols

Protocol 1: Hydrolytic Kinetic Resolution of Terminal Epoxides using Jacobsen's Catalyst

This protocol is adapted from the general procedure for the hydrolytic kinetic resolution of terminal epoxides using a chiral (salen)Co(III) catalyst, which is applicable to meso epoxides like this compound.[3]

Materials:

-

This compound

-

(R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

-

Acetic Acid

-

Water

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Activation: In a clean, dry flask, dissolve the chiral (salen)Co(II) complex (0.5-2.0 mol%) in toluene. Add acetic acid (2 equivalents) and stir the solution open to the air for 30-60 minutes at room temperature. The color of the solution will change from orange to dark brown, indicating the oxidation to the active Co(III) species. Remove the solvent under reduced pressure to obtain the solid catalyst.

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as THF or DCM, add the activated chiral (salen)Co(III) catalyst.

-

Addition of Water: Cool the reaction mixture to 0-4 °C and add water (0.5-0.8 equivalents) dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining epoxide and the diol product.

-

Work-up: Once the desired conversion is reached (typically around 50%), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture of unreacted epoxide and the diol by silica gel column chromatography to isolate the enantioenriched epoxide and the chiral 1,2-diol.

Protocol 2: Desymmetrization of meso-Epoxides with Aromatic Amines Catalyzed by a Chiral Brønsted Acid

This protocol is a general representation based on the principles of chiral Brønsted acid-catalyzed ring-opening of epoxides with amines.[1]

Materials:

-

This compound

-

Aniline or a substituted aniline derivative

-